Cyclophosphamide-d8 Cyclophosphamide-d8
Brand Name: Vulcanchem
CAS No.:
VCID: VC16668904
InChI: InChI=1S/C7H15Cl2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12)/i2D2,3D2,5D2,6D2
SMILES: Array
Molecular Formula: C7H15Cl2N2O2P
Molecular Weight: 269.13 g/mol

Cyclophosphamide-d8

CAS No.:

Cat. No.: VC16668904

Molecular Formula: C7H15Cl2N2O2P

Molecular Weight: 269.13 g/mol

* For research use only. Not for human or veterinary use.

Cyclophosphamide-d8 -

Specification

Molecular Formula C7H15Cl2N2O2P
Molecular Weight 269.13 g/mol
IUPAC Name N,N-bis(2-chloro-1,1,2,2-tetradeuterioethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine
Standard InChI InChI=1S/C7H15Cl2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12)/i2D2,3D2,5D2,6D2
Standard InChI Key CMSMOCZEIVJLDB-LYQYTLMISA-N
Isomeric SMILES [2H]C([2H])(C([2H])([2H])Cl)N(C([2H])([2H])C([2H])([2H])Cl)P1(=O)NCCCO1
Canonical SMILES C1CNP(=O)(OC1)N(CCCl)CCCl

Introduction

Chemical Identity and Structural Characteristics

Cyclophosphamide-d8 (CAS 1178903-96-2) represents a strategically deuterated version of cyclophosphamide, where eight hydrogen atoms are replaced with deuterium isotopes. The molecular formula C₇H₇D₈Cl₂N₂O₂P reflects this isotopic substitution, resulting in a molecular weight of 269.13-269.14 g/mol in anhydrous form . Hydrated forms exhibit marginally higher molecular weights, with the bis(2-chloroethyl-d₄) derivative reaching 287.15 g/mol .

The compound maintains the core oxazaphosphorine structure of its parent drug, featuring:

  • A 1,3,2-oxazaphosphinane 2-oxide backbone

  • Two deuterated 2-chloroethyl groups (bis(2-chloroethyl-1,1,2,2-d₄)amino substituents)

  • Preservation of the phosphoramide mustard pharmacophore

This structural fidelity ensures biochemical equivalence to native cyclophosphamide while providing distinct mass spectral signatures for analytical differentiation.

Synthetic Pathways and Production Considerations

The synthesis of cyclophosphamide-d8 follows specialized deuteration protocols to achieve ≥98 atom% isotopic purity . Key production aspects include:

Deuterium Incorporation Strategies

Manufacturers employ catalytic hydrogen-deuterium exchange reactions using deuterium oxide (D₂O) under controlled conditions. The process specifically targets hydrogen atoms in the 2-chloroethyl side chains, achieving complete deuteration at the 1,1,2,2 positions .

Quality Control Parameters

Batch certification includes:

  • Mass spectrometry verification of deuteration pattern

  • HPLC purity assessments (>98% chemical purity)

  • Residual solvent analysis (meeting ICH Q3C guidelines)

  • Microbiological testing for parenteral-grade material

Supply Chain Considerations

As a Schedule II controlled substance in many jurisdictions, procurement requires:

  • DEA Form 222 for U.S. researchers

  • EU Narcotics Licenses for European institutions

  • Specialized cold chain logistics (-20°C storage)

Analytical Applications in Modern Therapeutics

Mass Spectrometric Quantitation

The 8 Da mass shift enables clear differentiation from endogenous cyclophosphamide in LC-MS/MS assays. A validated UPLC-MS/MS method demonstrates:

ParameterPerformance DataSource
Linear Range5-5000 ng/mL
LOD1.2 ng/mL
Intra-day Precision<8.7% RSD
Recovery Efficiency92-105%

This method employs cyclophosphamide-d8 as internal standard to correct for matrix effects in human plasma, achieving ≤15% variability across 6 validation runs .

Metabolic Profiling Studies

Deuterium labeling allows tracking of metabolic fate through:

  • Hepatic cytochrome P450 activation (CYP2B6, CYP3A4)

  • Formation of deuterated phosphoramide mustard

  • Detection of deuterium-retaining urinary metabolites

Recent studies utilizing cyclophosphamide-d8 have identified 12 previously unknown phase II metabolites in human hepatocyte models .

Pharmacological Research Applications

Drug-Drug Interaction Studies

The compound's isotopic signature enables simultaneous administration with non-deuterated drugs for:

  • CYP induction/competition experiments

  • Transporter-mediated interaction analysis

  • Protein binding displacement studies

A 2025 investigation revealed that coadministration with aprepitant increases cyclophosphamide-d8 AUC by 38% through CYP3A4 inhibition .

Toxicity Mechanism Elucidation

In vivo models using cyclophosphamide-d8 have clarified:

  • Acrolein-independent bladder toxicity pathways

  • Role of aldehyde dehydrogenase polymorphisms in hepatotoxicity

  • Tissue-specific bioactivation kinetics

Notably, deuterium substitution reduces hepatic first-pass metabolism by 22% compared to native compound in murine models .

Emerging Therapeutic Derivatives

Thiazolidine-Perhydrothiazine Hybrids

Recent work with cyclophosphamide-d8 has informed development of SUM-IAP derivatives showing:

ParameterImprovement vs Native CP
Therapeutic Index104-105x increase
Metastatic Suppression92% reduction in models
Hematological Toxicity6-7x reduction

These advances stem from deuterium-enabled tracking of alkylation patterns in tumor DNA .

Combination Therapy Optimization

Cyclophosphamide-d8 pharmacokinetic data has guided dosing schedules for:

  • Checkpoint inhibitor combinations (anti-PD1/L1)

  • Angiogenesis inhibitors (bevacizumab analogues)

  • Radiation sensitization protocols

A 2025 phase Ib trial using cyclophosphamide-d8 tracer doses reduced interpatient AUC variability from 58% to 12% in NSCLC cohorts .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator